6-Bromo-2-chloroquinazolin-4(3H)-one belongs to the class of quinazolinone derivatives, which are heterocyclic compounds containing a benzene ring fused with a pyrimidine ring. These compounds are considered "privileged" pharmacophores due to their presence in various natural and synthetic compounds with a broad spectrum of biological activities. [] They are widely investigated in medicinal chemistry for their potential applications in developing novel therapeutic agents.
Further modifications at the 2nd and 3rd positions of the quinazolinone ring could be achieved through various reactions, including alkylation, acylation, and condensation reactions, as demonstrated by the synthesis of diverse quinazolinone derivatives in the provided papers. [, , , , , , , , ]
The mechanism of action of 6-Bromo-2-chloroquinazolin-4(3H)-one derivatives is primarily associated with their ability to inhibit key enzymes involved in cellular processes. For instance, some derivatives have been shown to exhibit cytotoxicity against cancer cells by inhibiting the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell proliferation and survival1. The molecular docking models suggest that these compounds bind effectively to the EGFR region, thereby impeding its function. Additionally, the antibacterial activity of these compounds may be attributed to their interaction with bacterial enzymes or cellular structures, leading to the disruption of vital processes2.
The synthesis of 4-(Halogenoanilino)-6-bromoquinazolines and their derivatives has been explored for their potential as inhibitors of EGFR-TK, which is a promising target in cancer therapy. Studies have shown that certain derivatives exhibit significant cytotoxicity and selectivity against cancer cell lines such as MCF-7 and HeLa cells. The presence of specific substituents like the 4-fluorophenyl group has been found to enhance the activity against these cells, surpassing even that of known cancer drugs like Gefitinib1.
A novel 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one has been synthesized and assessed for its antibacterial activity. The crystal structure analysis and molecular interactions, including hydrogen bonding and π-stacking interactions, provide insights into the potential mode of action of this compound as an antibacterial agent. The electrostatic surface potential generated using density functional theory further aids in understanding the interactions with bacterial targets2.
Quinazolinone derivatives serve as key intermediates in the synthesis of various pharmacologically active compounds. For example, 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline is an intermediate for anti-cancer drugs that inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells3. Similarly, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one is an intermediate used in the production of first-line drugs for treating colon and rectal cancers6.
The synthesis of 3-alkylquinazolin-4-one derivatives has been reported, with compounds like 6-bromo-3-propylquinazolin-4-one demonstrating good antifungal activity. These findings suggest the potential use of these derivatives in developing new antifungal agents4.
The versatility of 6-Bromo-2-chloroquinazolin-4(3H)-one derivatives is further exemplified by their reactivity with various nucleophilic reagents. The interaction with water, alcohols, ammonia, and amines leads to the formation of different substituted quinazolinones, which can be further modified for various applications5.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7